molecular formula C22H22ClN3O4 B2388136 N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide CAS No. 2034449-77-7

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide

Cat. No.: B2388136
CAS No.: 2034449-77-7
M. Wt: 427.89
InChI Key: PSGKPKOGJXVBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H22ClN3O4 and its molecular weight is 427.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a unique combination of functional groups, including a chloro-substituted phenyl ring and a tetrahydro-pyran moiety. Its molecular formula is C23H32ClN3O4C_{23}H_{32}ClN_{3}O_{4}, with a molecular weight of approximately 400.5 g/mol. The presence of multiple functional groups allows for diverse interactions with biological molecules, which may lead to various therapeutic effects.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within cells. It may modulate the activity of enzymes or receptors through binding interactions, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific biological context and target.

Antiviral Activity

Research has indicated that oxalamide derivatives can exhibit antiviral properties. For example, compounds similar to this compound have been shown to inhibit HIV entry by blocking the gp120-CD4 interaction, which is critical for viral entry into host cells . This suggests that the compound may possess similar mechanisms that warrant further investigation.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation or survival could be a significant area of exploration. Studies on related compounds have demonstrated that modifications in the oxalamide structure can enhance cytotoxicity against various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that oxalamides can inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxic effects at low micromolar concentrations.

Structure-Activity Relationship (SAR)

A systematic study of structure-activity relationships (SAR) has revealed that modifications in the functional groups significantly affect biological activity. For example, substituting different halogen atoms or altering the alkyl side chains can enhance or diminish the compound's effectiveness against specific biological targets.

Applications in Medicinal Chemistry

The unique structural features of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenyltetrahydro-pyran)oxalamide make it a valuable candidate for drug development:

  • Antiviral Agents : Potential use as an HIV entry inhibitor.
  • Anticancer Drugs : Investigated for its ability to induce apoptosis in cancer cells.
  • Biochemical Probes : Explored for its ability to interact with specific enzymes and receptors.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c23-18-7-6-15(13-24)19(12-18)26-21(28)20(27)25-14-22(29,16-4-2-1-3-5-16)17-8-10-30-11-9-17/h1-7,12,17,29H,8-11,14H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGKPKOGJXVBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.